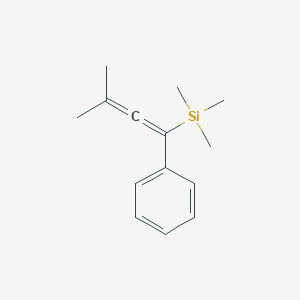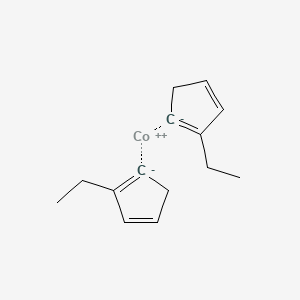
Cobalt(2+);2-ethylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);2-ethylcyclopenta-1,3-diene is an organometallic compound that features a cobalt ion coordinated to a 2-ethylcyclopenta-1,3-diene ligand. This compound is part of a broader class of cyclopentadienyl complexes, which are significant in organometallic chemistry due to their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2-ethylcyclopenta-1,3-diene typically involves the reaction of cobalt salts with 2-ethylcyclopenta-1,3-diene under controlled conditions. One common method is the reaction of cobalt(II) chloride with sodium cyclopentadienide in an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to form cobalt(I) species.
Substitution: Ligand substitution reactions can occur, where the 2-ethylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .
Aplicaciones Científicas De Investigación
Cobalt(2+);2-ethylcyclopenta-1,3-diene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves its ability to coordinate with other molecules and participate in redox reactions. The cobalt ion can undergo changes in its oxidation state, facilitating various chemical transformations. The 2-ethylcyclopenta-1,3-diene ligand stabilizes the cobalt ion and influences its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Cobalt(2+);cyclopenta-1,3-diene
- Cobalt(2+);methylcyclopenta-1,3-diene
- Cobalt(2+);ethylcyclopenta-1,3-diene
Uniqueness
Cobalt(2+);2-ethylcyclopenta-1,3-diene is unique due to the presence of the 2-ethyl group, which can influence the electronic and steric properties of the compound. This can result in different reactivity and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H18Co |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
cobalt(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
Clave InChI |
QRFIJTAMAHQWOB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


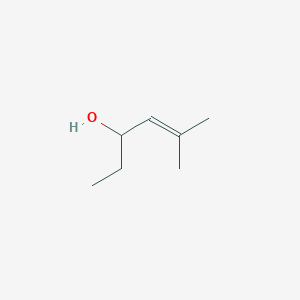
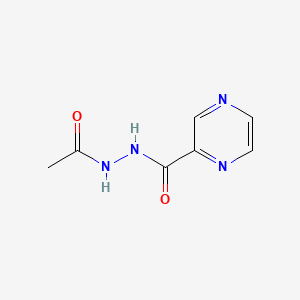
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
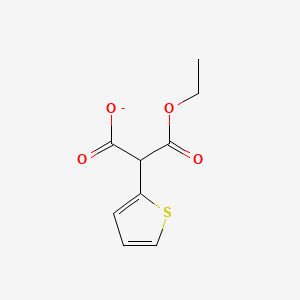
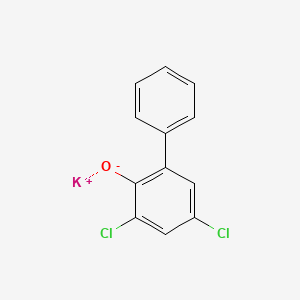
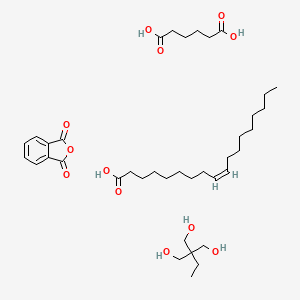

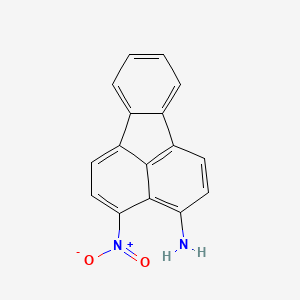
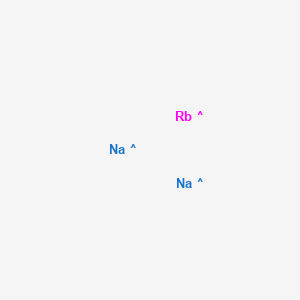

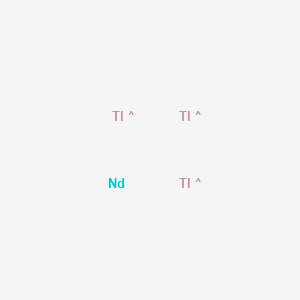
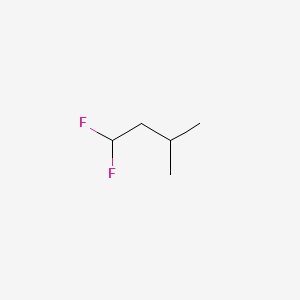
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
